8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
Description
8-Chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a chloro substituent at position 8, a 3,4-dimethylphenyl group at position 1, and a p-tolyl (4-methylphenyl) group at position 2. This compound belongs to a class of fused heterocycles known for diverse pharmacological activities, including anti-inflammatory, antitumor, and anticonvulsant effects . Its synthesis typically involves reacting substituted anilines with pyrazoloquinoline precursors, as seen in related derivatives .
Properties
IUPAC Name |
8-chloro-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3/c1-15-4-7-18(8-5-15)24-22-14-27-23-11-9-19(26)13-21(23)25(22)29(28-24)20-10-6-16(2)17(3)12-20/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFCYENJYFHYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit various pharmacological properties, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazolo[4,3-c]quinoline backbone with specific substituents that may influence its biological activity. The synthesis typically involves multi-step organic reactions, including techniques such as Suzuki–Miyaura coupling to achieve high yields and purity .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. In particular, derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . Notably, compounds similar to 8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline have demonstrated significant inhibition of NO production with IC50 values comparable to established anti-inflammatory agents .
Anticancer Activity
The pyrazolo[4,3-c]quinoline derivatives have also been evaluated for their anticancer potential. Preliminary findings suggest that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, structure-activity relationship (SAR) studies indicate that specific substitutions on the quinoline ring enhance cytotoxicity against cancer cells .
Study 1: Anti-inflammatory Activity
In a controlled study, several pyrazolo[4,3-c]quinoline derivatives were tested for their ability to inhibit LPS-induced NO production. Among them, a derivative with a similar structure to 8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline exhibited an IC50 value of 0.39 μM. However, this compound also displayed cytotoxic effects at higher concentrations .
Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of various pyrazolo[4,3-c]quinoline derivatives against human cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in a dose-dependent manner. Notably, the presence of electron-donating groups at specific positions on the phenyl ring significantly enhanced their anticancer activity .
The biological activity of 8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline likely involves interaction with specific molecular targets within cells. These interactions can lead to the modulation of signaling pathways associated with inflammation and cancer progression. The presence of chlorine and methyl groups in its structure may enhance binding affinity to these targets .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives
Structural and Functional Group Variations
Key structural differences among pyrazolo[4,3-c]quinoline derivatives lie in substituent positions and functional groups, which significantly influence biological activity and physicochemical properties.
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: Hydroxyl (2i) and amino groups (e.g., 3,4-diamino derivatives ) enhance anti-inflammatory activity by improving solubility and hydrogen bonding. In contrast, chloro and bromo substituents (as in the target compound and ) may increase lipophilicity, affecting membrane permeability .
- Substituent Position:
- The 3,4-dimethylphenyl group at position 1 in the target compound introduces steric bulk, which may hinder receptor binding compared to smaller substituents like 4-methylphenyl (p-tolyl) in .
- Ketone-containing derivatives (e.g., 8k ) exhibit distinct reactivity due to the carbonyl group, which is absent in the target compound.
Pharmacological and Physicochemical Properties
- Anti-Inflammatory Activity: Derivatives with polar groups (e.g., 2i’s hydroxyl) show superior NO inhibition (IC₅₀ ≈ 0.2 μM) compared to alkyl-substituted compounds, suggesting that the target compound’s methyl groups may reduce potency but improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
